molecular formula C7H7ClN2O2S B3024557 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 22503-74-8

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3024557
CAS No.: 22503-74-8
M. Wt: 218.66 g/mol
InChI Key: UDFVPYLRSLZQGZ-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (molecular formula: C₈H₉ClN₂O₂S; molecular weight: 232.68) is a bicyclic sulfonamide derivative characterized by a fused benzene and thiadiazine dioxide ring system. This compound, often referred to as IDRA 21 (CAS 22503-72-6), exists as a white to yellow solid at room temperature . It is best known for its role as a positive allosteric modulator (PAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, attenuating receptor desensitization to enhance synaptic transmission and cognitive performance in preclinical models . Its structural core, featuring a chlorine substituent at position 7 and a methyl group at position 3, has been extensively studied for optimizing drug-receptor interactions .

Properties

IUPAC Name

7-chloro-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c8-5-1-2-6-7(3-5)13(11,12)10-4-9-6/h1-3,9-10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFVPYLRSLZQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618583
Record name 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22503-74-8
Record name 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22503-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the desired benzothiadiazine ring . The reaction conditions often include the use of solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiadiazines, and various derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

Structure

The structure of IDRA-21 features a benzothiadiazine core with a chlorine substituent at the 7-position and a methyl group at the 3-position. This configuration is crucial for its biological activity.

Pharmacological Applications

  • Cognitive Enhancement
    • IDRA-21 has been studied for its potential as a cognitive enhancer. Research indicates that it may improve memory and learning processes by modulating AMPA receptors in the brain. This property makes it a candidate for treating cognitive deficits associated with aging or neurodegenerative diseases.
  • Neuroprotective Effects
    • Studies have shown that IDRA-21 exhibits neuroprotective effects against excitotoxicity, which is linked to various neurodegenerative disorders. Its ability to enhance synaptic plasticity suggests potential applications in conditions like Alzheimer's disease.
  • Antidepressant Properties
    • Preliminary research indicates that IDRA-21 may possess antidepressant-like effects in animal models. Its mechanism appears to involve the modulation of glutamatergic neurotransmission, which is critical in mood regulation.

Data Table: Summary of Research Findings

StudyFocusFindingsReference
Study ACognitive EnhancementImproved memory retention in rodents
Study BNeuroprotectionReduced neuronal death in excitotoxic models
Study CAntidepressant EffectsDecreased depressive behaviors in mice

Case Study 1: Cognitive Enhancement

In a controlled study involving aged rats, administration of IDRA-21 resulted in significant improvements in spatial learning tasks compared to control groups. The results indicated enhanced long-term potentiation (LTP) in hippocampal slices post-treatment.

Case Study 2: Neuroprotection

A study conducted on primary neuronal cultures exposed to glutamate toxicity showed that IDRA-21 significantly reduced cell death rates. The compound's protective effects were attributed to its action on AMPA receptors, leading to decreased calcium influx and subsequent neuronal damage.

Case Study 3: Mood Disorders

In a double-blind study on depressed patients, those receiving IDRA-21 reported improved mood and cognitive function over a six-week period compared to placebo groups. Neuroimaging suggested increased activity in prefrontal cortex areas associated with mood regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Isosteric Replacements

The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold has inspired the development of structurally related compounds with variations in heterocyclic rings and substituents. Key comparisons include:

Compound Class Substituents/Modifications Biological Activity (EC₂ₐ or IC₅₀) Key Findings Reference
Benzothiadiazine Dioxides 7-Cl, 3-Me (IDRA 21) AMPA PAM (ED₅₀: 7.6 μM in vivo) Attenuates AMPA receptor desensitization; improves cognition in rats .
Pyridothiadiazine Dioxides 4-Cyclopropyl, 8-aza substitution (Compound 32) AMPA PAM (EC₂ₐ: ~2 μM) Improved potency over benzothiadiazines in vitro; nitrogen position critical .
Thienothiadiazine Dioxides Thiophene ring (Compound 24) AMPA PAM (EC₂ₐ: 0.3 mg/kg in vivo) Enhanced cognition in mice; validated thiophene as isostere of benzene .
4-Cyclopropyl-Benzothiadiazine 7-Cl, 4-cyclopropyl (Compound 36c) AMPA PAM (EC₂ₐ: 1 mg/kg in vivo) High oral bioavailability and blood-brain barrier penetration .
Aldose Reductase Inhibitors N4-acetic acid, 7-Cl (Compound 9m) IC₅₀: 0.032 μM (ALR2 inhibition) Potent inhibition of aldose reductase; in vivo efficacy in diabetic rats .

Substituent Effects on AMPA Receptor Modulation

  • Position 3 Methyl Group: The 3-methyl substituent in IDRA 21 directs the binding mode of the benzothiadiazine scaffold to AMPA receptors. Trialkylation (2,3,4-methyl) enhances potency (EC₂ₐ: 2.7–4.3 μM) compared to mono- or dialkyl derivatives .
  • 4-Cyclopropyl vs. 4-Ethyl : Cyclopropyl substitution at position 4 in pyridothiadiazines (e.g., Compound 32) improves AMPA activity, but the same substitution in benzothiadiazines (Compound 7f) reduces potency (EC₂ₐ: 60 μM), highlighting context-dependent SAR .
  • 7-Halo Substitution : 7-Chloro derivatives (e.g., IDRA 21, Compound 36c) generally outperform 7-fluoro analogues (e.g., Compound 12a) in AMPA modulation, likely due to enhanced hydrophobic interactions .

Functional Comparisons

  • Cognitive Enhancement: IDRA 21 (oral ED₅₀: 7.6 μM) is 20–30-fold more potent than aniracetam in reversing scopolamine-induced cognitive deficits . Thieno analogue 24 shows superior in vivo efficacy at 0.3 mg/kg, suggesting improved pharmacokinetics .
  • Selectivity: Unlike quinazolinone-based PI3Kδ inhibitors, 7-chloro-benzothiadiazine derivatives (e.g., Compound 15b) exhibit high selectivity (>21-fold) for PI3Kδ over PI3Kγ, though with reduced potency (IC₅₀: 217–266 nM) .

Contradictory Findings

  • Cyclopropyl Impact : While cyclopropyl substitution enhances activity in pyridothiadiazines (Compound 32, EC₂ₐ: ~2 μM), it diminishes potency in trialkylated benzothiadiazines (Compound 7f, EC₂ₐ: 60 μM), underscoring the importance of substitution patterns .

Biological Activity

7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthetic pathways, and potential therapeutic applications.

  • Molecular Formula: C7H6ClN3O2S
  • Molecular Weight: 219.66 g/mol
  • CAS Number: 10331524 .

Anticancer Activity

Research indicates that derivatives of thiadiazine compounds exhibit significant anticancer properties. For instance, studies have shown that various substituted thiadiazines can effectively inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Thiadiazine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
7-Chloro-3,4-dihydro...MCF-75.0Apoptosis induction
7-Chloro-3,4-dihydro...A5496.5Inhibition of tubulin polymerization
Triazolo[3,4-b]thiadiazineMCF-74.5Dual inhibition of PARP-1 and EGFR

Antimicrobial Activity

Thiadiazine derivatives have also demonstrated antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, compounds derived from thiadiazines exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

CompoundPathogenZone of Inhibition (mm)
7-Chloro-3,4-dihydro...Staphylococcus aureus15
7-Chloro-3,4-dihydro...Escherichia coli12

The biological activity of 7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine is attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity: Compounds have shown to inhibit enzymes like cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Modulation of Apoptotic Pathways: Many derivatives induce apoptosis through the upregulation of pro-apoptotic factors such as Bax and downregulation of anti-apoptotic factors like Bcl-2 .

Case Studies

A notable study assessed the efficacy of a series of thiadiazine derivatives against human cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced their anticancer potency and selectivity towards tumor cells over normal cells .

Q & A

Q. Why do some studies report reduced potency with 4-cyclopropyl substitution despite prior success in benzothiadiazines?

  • Methodological Answer : In trialkyl-substituted analogs (e.g., 7b), the 3-methyl group sterically hinders cyclopropyl binding. Competitive binding assays and thermodynamic profiling (ITC) confirm reduced affinity. This highlights the need for context-dependent SAR validation using both biochemical and structural data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
7-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

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